1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
Morpholine is a common moiety in various pharmaceuticals and research compounds . It’s a heterocyclic amine characterized by a six-membered ring structure composed of four carbon atoms, one oxygen atom, and one nitrogen atom . The compound you’re asking about seems to be a derivative of morpholine, with additional pyrrole and carboxylic acid groups.
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are common starting materials for the preparation of morpholines . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used .Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives can vary widely depending on the specific compound and reaction conditions .Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- The compound has been used in the synthesis of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, which is a significant contribution to the field of heterocyclic chemistry (R. Zaki, A. El-Dean, & S. M. Radwan, 2014).
Gewald Synthesis Studies :
- The Gewald synthesis process, used for preparing 2-aminothiophenes, has been studied using derivatives of the compound, providing insights into the mechanistic aspects of these syntheses (N. Peet, S. Sunder, R. Barbuch, & A. P. Vinogradoff, 1986).
Cyclopenta[c]pyridine Derivatives :
- Research has shown its utility in reacting with cyanothioacetamide, leading to novel cyclopenta[c]pyridine derivatives. This exploration broadens the scope of organic and medicinal chemistry (V. Dotsenko, S. Krivokolysko, & V. Litvinov, 2008).
Development of Polyesteramides :
- It's been used in the synthesis of biodegradable polyesteramides with pendant functional groups, offering potential applications in biomedicine and materials science (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).
Pharmacological Research :
- While excluding information related to drug use and dosage, it's worth noting that the compound has been a part of the synthesis of various pharmacologically relevant compounds, indicating its potential in drug discovery and development (K. Kamiński, M. Zagaja, J. Łuszczki, et al., 2015).
Catalysis Research :
- The compound has been involved in studies related to catalysis, such as in the alkylation of cyclic amines with alcohols catalyzed by Ru(II) complexes, showcasing its relevance in catalytic chemistry (Ö. Doğan Ulu, N. Gürbüz, & I. Özdemir, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-11(15)10-2-1-3-13(10)5-4-12-6-8-16-9-7-12/h1-3H,4-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJLSVZPHCBNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.